BenchChemオンラインストアへようこそ!

2-ethoxy-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide

Pyridazinone scaffold Regioisomer differentiation HDAC inhibition

2-Ethoxy-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide (CAS 921803-54-5) is a synthetic small molecule belonging to the pyridazinone-benzamide hybrid class, with molecular formula C₂₂H₂₃N₃O₄ and molecular weight 393.44 g/mol. The compound incorporates a 6-oxopyridazin-1(6H)-yl core substituted at the 3-position with a 4-methoxyphenyl group, linked via an ethylene spacer to a 2-ethoxybenzamide moiety.

Molecular Formula C22H23N3O4
Molecular Weight 393.443
CAS No. 921803-54-5
Cat. No. B2566004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-ethoxy-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide
CAS921803-54-5
Molecular FormulaC22H23N3O4
Molecular Weight393.443
Structural Identifiers
SMILESCCOC1=CC=CC=C1C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)OC
InChIInChI=1S/C22H23N3O4/c1-3-29-20-7-5-4-6-18(20)22(27)23-14-15-25-21(26)13-12-19(24-25)16-8-10-17(28-2)11-9-16/h4-13H,3,14-15H2,1-2H3,(H,23,27)
InChIKeyFUSMGULGGWPZMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Ethoxy-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide (CAS 921803-54-5): Compound Class and Procurement Context


2-Ethoxy-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide (CAS 921803-54-5) is a synthetic small molecule belonging to the pyridazinone-benzamide hybrid class, with molecular formula C₂₂H₂₃N₃O₄ and molecular weight 393.44 g/mol . The compound incorporates a 6-oxopyridazin-1(6H)-yl core substituted at the 3-position with a 4-methoxyphenyl group, linked via an ethylene spacer to a 2-ethoxybenzamide moiety. The pyridazinone scaffold has been validated in medicinal chemistry as a privileged structure for kinase inhibition, HDAC inhibition, and anti-inflammatory activity [1][2]. However, no peer-reviewed primary research article or patent specifically studying this compound was identified in comprehensive literature searches, indicating it is currently a catalog compound without published biological profiling.

Why Generic Substitution Fails for 2-Ethoxy-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide (CAS 921803-54-5)


Within the pyridazinone-benzamide chemical space, even minor structural modifications produce substantial shifts in target selectivity and potency. Published SAR data on the pyridazinone scaffold demonstrate that the position of the methoxyphenyl substituent (3-position vs. 6-position on the pyridazinone ring) and the nature of the benzamide substituent (2-ethoxy vs. 4-ethoxy, 2-fluoro, or unsubstituted) dramatically alter HDAC isoform selectivity and cellular activity [1]. The target compound's unique combination of a 3-(4-methoxyphenyl)-6-oxopyridazinone core with a 2-ethoxybenzamide cap represents a distinct connectivity pattern not profiled in published SAR series. Consequently, activity data from close analogs — such as the 2-fluoro derivative (CAS not assigned) or the 4-ethoxy positional isomer (CAS 921873-51-0) — cannot be reliably extrapolated to predict this compound's biological profile, solubility, or metabolic stability, making generic substitution scientifically unsound without explicit comparative data.

Quantitative Differentiation Evidence for 2-Ethoxy-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide (CAS 921803-54-5)


Structural Differentiation: 3-(4-Methoxyphenyl) Substitution Pattern vs. 6-Substituted Pyridazinone Analogs

The target compound features a 3-(4-methoxyphenyl) substituent on the 6-oxopyridazinone ring, distinguishing it from the majority of biologically characterized pyridazinone-benzamides, which bear substitution at the 6-position. Published SAR from Li et al. (2023) demonstrates that in a related HDAC inhibitor series, a 6-(4-methoxyphenyl) substituted analog (compound 12m) retained HDAC1 inhibitory activity comparable to the unsubstituted phenyl lead (IC₅₀ ~10–30 nM range), whereas 6-substitution with CF₃ or OCF₃ decreased activity dramatically [1]. However, this data is for 6-substituted analogs with a fundamentally different linker-ZBG architecture and cannot be directly extrapolated to the 3-substituted target compound. No direct comparative enzymatic or cellular data for the 3-(4-methoxyphenyl) vs. 6-(4-methoxyphenyl) regioisomer pair exists in the published literature.

Pyridazinone scaffold Regioisomer differentiation HDAC inhibition Structure-activity relationship

2-Ethoxybenzamide vs. 2-Fluoro and Unsubstituted Benzamide Analogs: Physicochemical Property Differentiation

The target compound incorporates a 2-ethoxy substituent on the benzamide ring, which modulates lipophilicity and hydrogen-bonding potential relative to close analogs. The calculated logP for the target compound is estimated at approximately 3.0–3.5 based on the molecular formula C₂₂H₂₃N₃O₄ and structural features, compared to an estimated logP of ~2.5–3.0 for the 2-fluoro analog (C₂₀H₁₈FN₃O₃, MW 367.38) and ~2.0–2.5 for the unsubstituted benzamide parent N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide (C₂₀H₁₉N₃O₃, MW 349.39) . The ethoxy group introduces an additional hydrogen-bond acceptor and rotatable bond, which may influence target binding kinetics and metabolic stability. However, no experimentally measured logP, solubility, or permeability data for these specific analogs have been published.

Physicochemical properties Lipophilicity Solubility Permeability

Commercial Availability and Purity Differentiation vs. Research-Grade Analogs

The target compound (CAS 921803-54-5) is commercially available from specialty chemical suppliers with a reported purity specification of 95%+ . In contrast, closely related analogs such as 4-ethoxy-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide (CAS not assigned, MW 393.44), 3,4-dimethoxy-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide (MW 409.44), and N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-(trifluoromethyl)benzamide (MW 417.39) are also listed as catalog compounds with similar 95% purity . None of these analogs have published biological activity data. The primary differentiator for procurement is the specific substitution pattern required for a given research hypothesis, rather than any demonstrated superiority in purity, cost, or delivery timeline.

Compound sourcing Purity specification Catalog availability Lead time

Class-Level Biological Potential: Pyridazinone Scaffold Validated for Kinase and Cholinesterase Inhibition

While no target-specific biological data exists, the 3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl substructure has been validated in a published series of butyrylcholinesterase (BuChE) inhibitors. A 2019 study of 44 [3-(2/3/4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]methyl carbamate derivatives reported eqBuChE IC₅₀ values ranging from 0.87 to >100 µM, with the 3-methoxyphenyl regioisomer showing the most favorable activity profile [1]. Separately, the pyridazinone scaffold has been established as a privileged structure for class I HDAC inhibition, with optimized compounds achieving HDAC1 IC₅₀ values in the nanomolar range and cellular IC₅₀ values of 0.5–5 µM in SKM-1 cancer cells [2]. The target compound's 3-(4-methoxyphenyl)-6-oxopyridazinone core overlaps with the validated BuChE inhibitor series but differs in the linker (ethylene vs. methyl carbamate) and cap group (2-ethoxybenzamide vs. carbamate), placing it in unexplored chemical space at the intersection of two biologically validated scaffold families.

Pyridazinone Butyrylcholinesterase inhibition Kinase inhibition Scaffold validation

Recommended Research Application Scenarios for 2-Ethoxy-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide (CAS 921803-54-5)


Prospective Screening Against Class I HDAC Isoforms (HDAC1/2/3)

Given the validated pyridazinone scaffold for class I HDAC inhibition [1], the target compound is suitable for inclusion in HDAC-focused screening panels. The 3-(4-methoxyphenyl) substitution and 2-ethoxybenzamide cap represent unexplored vectors in the published SAR, offering potential for isoform-selective inhibition distinct from the 6-substituted series. Researchers should include the 2-fluoro and unsubstituted benzamide analogs as comparators to establish SAR.

Butyrylcholinesterase (BuChE) Inhibition Profiling

The 3-(4-methoxyphenyl)-6-oxopyridazinone core is a validated substructure for BuChE inhibition [2]. The target compound's ethylene linker and benzamide cap differentiate it from the published carbamate series, making it a useful probe for investigating the structural requirements for BuChE binding beyond the carbamate chemotype. Comparative testing against compounds 3a and 3b from Öztürk et al. (2019) is recommended.

Kinase Selectivity Panel Screening

The pyridazinone scaffold has been patented for tyrosine kinase inhibition, particularly Met kinase [3]. The target compound's 2-ethoxybenzamide moiety may confer differential kinase selectivity compared to the 2-fluoro or 4-ethoxy analogs. A broad kinase panel (e.g., 50–100 kinases) is recommended to identify potential targets and selectivity windows, using the unsubstituted benzamide analog as a baseline comparator.

Physicochemical and ADME Property Benchmarking

As an uncharacterized compound, the target compound requires fundamental property profiling before use in cellular or in vivo studies. Recommended assays include kinetic solubility (PBS, pH 7.4), logD (shake-flask), microsomal stability (human and rodent), and Caco-2 permeability. Parallel testing of the 2-fluoro, 4-ethoxy, and 3,4-dimethoxy analogs would delineate the contribution of the 2-ethoxy substituent to ADME properties and guide analog selection for downstream studies.

Quote Request

Request a Quote for 2-ethoxy-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.